molecular formula C10H12BrNO2 B2947872 2-Bromo-N-methoxy-N,5-dimethylbenzamide CAS No. 1048108-06-0

2-Bromo-N-methoxy-N,5-dimethylbenzamide

Cat. No.: B2947872
CAS No.: 1048108-06-0
M. Wt: 258.115
InChI Key: XNJDNMPBUUNSHI-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Benzamides in Contemporary Chemical Research

Substituted benzamides represent a highly important class of compounds, primarily due to their prevalence in a wide array of pharmacologically active molecules. researchgate.netwalshmedicalmedia.com The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, recognized for its ability to participate in various biological interactions. Researchers have successfully developed benzamide derivatives with a diverse range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. walshmedicalmedia.comresearchgate.net The versatility of the benzamide core allows for systematic structural modifications, enabling the fine-tuning of a compound's biological activity and pharmacokinetic profile. This has made the synthesis of novel substituted benzamides a persistent and fruitful area of investigation in the quest for more effective therapeutic agents. researchgate.netnih.gov

Structural Features and Chemical Modularity of N-Methoxy-N-Methylbenzamide Scaffolds

The N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide, is a particularly valuable functional group in modern organic synthesis. Its significance lies in its unique reactivity profile; it is stable to many nucleophilic reagents, such as organolithium and Grignard reagents, that would typically react further with other carbonyl compounds. The key feature of the N-methoxy-N-methylamide is its ability to form a stable tetrahedral intermediate upon nucleophilic addition. This intermediate resists further reaction and collapses to a ketone upon acidic workup.

This reactivity makes the N-methoxy-N-methylbenzamide scaffold a reliable and versatile tool for the synthesis of ketones, which are themselves crucial intermediates in many complex chemical syntheses. Furthermore, the N-methoxyamide group can act as an effective directing group in transition-metal-catalyzed C-H bond activation reactions, providing a powerful method for achieving selective functionalization of the aromatic ring. researchgate.net This modularity allows for the precise and controlled construction of complex molecular architectures.

Overview of Research Trajectories for Halogenated and Methoxy-Substituted Benzamide Derivatives

The introduction of halogen atoms and methoxy (B1213986) groups onto aromatic rings is a common and effective strategy in synthetic and medicinal chemistry. Halogenation can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity. The bromine atom in 2-Bromo-N-methoxy-N,5-dimethylbenzamide, for instance, acts as an electron-withdrawing group and can participate in halogen bonding, a type of non-covalent interaction that can influence molecular recognition and binding affinity.

Similarly, methoxy groups are frequently incorporated to modulate a compound's properties. As electron-donating groups, they can influence the reactivity of the aromatic ring and participate in hydrogen bonding interactions. nih.gov Research on compounds containing both halogen and methoxy substituents has demonstrated that the interplay between these groups can lead to unique and potent biological effects. Trajectories in this area often focus on synthesizing libraries of derivatives to explore structure-activity relationships (SAR), with goals ranging from developing new enzyme inhibitors to creating novel materials with specific electronic properties. nih.gov

While detailed research findings on the specific compound this compound are not widely available in peer-reviewed literature, its structural components suggest its potential as an intermediate in organic synthesis. The properties of the compound can be inferred from its constituent functional groups. Below is a table of its calculated physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
CAS NumberNot available
AppearancePredicted: Solid or liquid
SolubilityPredicted: Soluble in organic solvents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-methoxy-N,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7-4-5-9(11)8(6-7)10(13)12(2)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJDNMPBUUNSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Strategies for 2 Bromo N Methoxy N,5 Dimethylbenzamide

Methodologies for N-Methoxy-N-Methylamide Formation in Benzamide (B126) Synthesis

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, is a crucial functional group in modern organic synthesis. Its importance stems from its ability to react cleanly with organometallic reagents to form ketones without the common side-reaction of over-addition to produce tertiary alcohols. wisc.eduwikipedia.org This unique stability is attributed to the formation of a stable metal-chelated intermediate. wisc.edu The synthesis of the Weinreb amide moiety in 2-Bromo-N-methoxy-N,5-dimethylbenzamide is a critical step that can be achieved through various modern techniques.

The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic chemistry. rsc.org While the direct condensation of a carboxylic acid and an amine is challenging, a wide array of coupling reagents has been developed to facilitate this transformation under mild conditions. biologyinsights.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. biologyinsights.comhepatochem.com

Commonly used methods involve the in-situ generation of a highly reactive acyl intermediate. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used for this purpose, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. hepatochem.comgoogle.com Other classes of highly effective coupling agents include phosphonium (B103445) salts (e.g., PyBOP) and uronium/aminium salts (e.g., HATU, HBTU).

More recent, greener approaches aim to avoid stoichiometric coupling reagents. Technology that utilizes thioester intermediates, inspired by nature, allows for one-pot amide bond formation in environmentally benign solvents like water. nih.gov Another solvent-free method employs methoxysilanes as coupling agents, which react with the carboxylic acid and amine to form the amide bond with good to excellent yields. rsc.org

Table 1: Comparison of Modern Amide Coupling Reagents

Reagent Class Examples Key Features
Carbodiimides DCC, DIC, EDC Broadly applicable; often requires additives like HOBt to improve efficiency. hepatochem.com
Phosphonium Salts PyBOP, AOP High reactivity; suitable for sterically hindered substrates.
Uronium/Aminium Salts HATU, HBTU, TBTU Fast reaction rates and high yields; commonly used in peptide synthesis.
Silane-based Reagents Tetramethoxysilane Enables solvent-free reaction conditions. rsc.org
Thioester-forming Dithiocarbamates Allows for "green" synthesis in aqueous media. nih.gov

The specific formation of the N-methoxy-N-methylamide involves the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine, which is typically used as its hydrochloride salt. wisc.eduresearchgate.net The most direct method involves the reaction of an acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as triethylamine (B128534) or pyridine. wisc.edu

For syntheses starting from the carboxylic acid, one-pot procedures are highly desirable and have been developed to avoid the isolation of the often-sensitive acyl chloride intermediate. One such convenient method involves the use of trichloroacetonitrile (B146778) (TCA) and triphenylphosphine (B44618) (TPP) to generate the carboxylic acid chloride in situ, which then reacts with N,O-dimethylhydroxylamine. researchgate.net Another effective one-pot method for converting even sterically hindered carboxylic acids to Weinreb amides utilizes methanesulfonyl chloride and triethylamine to form a mixed anhydride, which readily acylates the amine. organic-chemistry.org

Palladium-catalyzed aminocarbonylation of aryl halides or organoboronic acids with N,O-dimethylhydroxylamine under a carbon monoxide atmosphere also represents an advanced route to N-methoxy-N-methylbenzamides. researchgate.net

Regioselective Bromination Techniques on the Aromatic Ring

The introduction of a bromine atom at a specific position on the benzene (B151609) ring is a pivotal step in the synthesis of this compound. The challenge lies in controlling the regioselectivity, which is dictated by the electronic and steric effects of the substituents already present on the ring. nih.gov In a likely precursor such as N,5-dimethylbenzamide, the methyl group is an activating ortho-, para-director, while the amide group is a deactivating meta-director. Their combined influence strongly favors electrophilic substitution at the C2 and C6 positions (ortho to the methyl group and meta to the amide).

A variety of brominating agents can be employed for this electrophilic aromatic substitution. nih.gov

Molecular Bromine (Br₂) : Often used with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to increase its electrophilicity. The choice of solvent and temperature can influence selectivity.

N-Bromosuccinimide (NBS) : A versatile and easy-to-handle source of electrophilic bromine. It is frequently used with an acid catalyst or in polar solvents to achieve aromatic bromination. nih.govgoogle.com Using NBS with silica (B1680970) gel has also been shown to be an effective system for regioselective bromination. nih.gov

Other Brominating Agents : Reagents such as tetraalkylammonium tribromides can offer high para-selectivity for certain substrates. nih.gov For the synthesis of 2-bromo-5-methoxybenzoic acid, a related intermediate, a combination of an alkali metal bromide and a bromate (B103136) in an organic acid solution has proven effective. google.com

The precise conditions must be carefully optimized to achieve selective mono-bromination at the desired C2 position and avoid the formation of di-brominated or other isomeric byproducts. researchgate.netlookchem.com

Selective Introduction of Methyl Substituents onto the Benzene Moiety

The placement of the methyl group at the C5 position of the benzamide ring can be accomplished through several synthetic strategies, either by starting with a pre-methylated raw material or by introducing the methyl group at a later stage.

Starting with a commercially available precursor like 3-methylbenzoic acid or 3-methylaniline is often the most straightforward approach. However, if the methyl group must be introduced onto a functionalized ring, modern catalytic methods are preferred over classical approaches like Friedel-Crafts alkylation, which often suffer from poor selectivity and polyalkylation.

Advanced methods for methylation include:

Transition Metal-Catalyzed Cross-Coupling : A halogenated or triflated arene can be coupled with a methylating agent. For instance, a bromo- or iodo-substituted benzamide could undergo a Suzuki coupling with a methylboronic acid derivative, a Stille coupling with methyltin reagents, or a Negishi coupling with a methylzinc reagent.

C-H Functionalization : Direct, selective methylation of an aromatic C-H bond is a highly atom-economical strategy. Recent advances have described radical-based C-H functionalization followed by a nickel-catalyzed cross-coupling to install methyl groups with high selectivity. nih.gov

Radical Methylation : Peroxides can serve as both a methyl source and a radical initiator in palladium/nickel catalyzed methylation of amides, offering a novel route for C-H methylation. rsc.org

Synthetic Intermediates and Advanced Reaction Pathways Relevant to this compound

This pathway leverages a pre-functionalized aromatic core, simplifying the final steps of the synthesis. The key intermediate, 2-bromo-5-methylbenzoic acid, can be synthesized via the regioselective bromination of 3-methylbenzoic acid. As discussed in section 2.2, the directing effects of the carboxyl and methyl groups align to favor bromination at the C2 position.

Table 2: Proposed Synthetic Pathway via a Brominated Benzoic Acid Intermediate

Step Transformation Reagents and Conditions Purpose

This synthetic route is advantageous as it installs the substituents in a controlled manner, with the final amide formation step being a well-established and high-yielding transformation. The purification of the final product is often straightforward, as the Weinreb amide is a stable, neutral compound. wisc.edu

Routes Involving Other Halogenated Aromatic Precursors

The synthesis of this compound can be efficiently approached by utilizing aromatic precursors that already contain a halogen atom at a different position or a different halogen altogether. These strategies leverage the existing halogen as a handle for further transformations or rely on regioselective introduction of the bromine atom, guided by the electronic properties of the substituents on the aromatic ring.

A primary strategy begins with a suitably substituted benzoic acid, such as 2-chloro-5-methylbenzoic acid or 2-iodo-5-methylbenzoic acid. In this pathway, the carboxylic acid functionality is first activated and then converted to the desired N-methoxy-N-methylamide (also known as a Weinreb amide). The activation of the carboxylic acid is a critical step and can be achieved using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride. This intermediate is then treated with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as triethylamine or pyridine, to yield the final product. researchgate.net This method is advantageous due to the wide availability of halogenated benzoic acids and the high efficiency of Weinreb amide formation. researchgate.net

An alternative approach involves the halogenation of a pre-existing benzamide. For instance, N-methoxy-N,5-dimethylbenzamide could be synthesized first from 3-methylbenzoic acid. This intermediate would then undergo electrophilic aromatic substitution to introduce the bromine atom at the C-2 position. The directing effects of the amide and methyl groups would influence the regioselectivity of this bromination step. Reagents like N-Bromosuccinimide (NBS) are commonly used for such selective brominations of activated aromatic rings. scielo.br One-pot methods have been developed for the synthesis of related 2-amino-5-halogenated-N,3-dimethylbenzamides, where an aminobenzamide is halogenated using reagents like NBS. sioc-journal.cn

The following table summarizes potential synthetic routes starting from different halogenated precursors.

Starting MaterialKey Transformation StepsKey ReagentsIntermediate
2-Chloro-5-methylbenzoic acid1. Acyl chloride formation 2. Amidation1. SOCl₂ or (COCl)₂ 2. HN(OCH₃)CH₃·HCl, Base2-Chloro-5-methylbenzoyl chloride
N-methoxy-N,5-dimethylbenzamide1. Electrophilic bromination1. N-Bromosuccinimide (NBS)(none isolated)
2-Iodo-5-methylbenzoic acid1. Acyl chloride formation 2. Amidation1. SOCl₂ 2. HN(OCH₃)CH₃·HCl, Base2-Iodo-5-methylbenzoyl chloride

Catalytic Approaches and Optimized Reaction Conditions in Benzamide Synthesis

Modern organic synthesis increasingly relies on catalytic methods to construct complex molecules with high efficiency, selectivity, and atom economy. The synthesis of this compound is well-suited to several advanced catalytic strategies, particularly those involving transition metals like palladium and nickel.

A highly convergent and powerful method is the palladium-catalyzed aminocarbonylation of aryl halides. researchgate.netorganic-chemistry.org This reaction brings together three components in a single step: an aryl halide, carbon monoxide (CO), and an amine. For the target molecule, a plausible starting material would be 1,2-dibromo-4-methylbenzene or 1-bromo-2-iodo-4-methylbenzene. By carefully selecting the catalyst and reaction conditions, it is possible to achieve selective carbonylation at the more reactive carbon-halogen bond (C-I > C-Br). The reaction is typically catalyzed by a palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like Pd(OAc)₂. The choice of ligand is crucial for catalytic activity and selectivity. Phosphine (B1218219) ligands, such as triphenylphosphine (PPh₃) or more specialized ligands, are commonly employed. The reaction is performed in the presence of a base and N,O-dimethylhydroxylamine to trap the acyl-palladium intermediate and form the Weinreb amide. researchgate.net

The optimization of reaction conditions is paramount for achieving high yields in these catalytic processes. Key parameters that are systematically varied include the catalyst system (metal precursor and ligand), solvent, base, temperature, and pressure of carbon monoxide. For instance, manganese-based catalysts have been explored for related amide syntheses, with systematic screening of various manganese sources, ligands, bases, and solvents to identify the optimal conditions for the transformation. rsc.org While not directly applied to this specific benzamide, the principles of optimization are transferable.

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions, including C-N bond formation. nih.gov Nickel-catalyzed methods could potentially be adapted for the aminocarbonylation or related cross-coupling strategies to synthesize the target benzamide. researchgate.net These reactions often proceed through different mechanistic pathways compared to their palladium counterparts, sometimes offering complementary reactivity and substrate scope. nih.gov

The table below outlines typical conditions and components for palladium-catalyzed aminocarbonylation reactions relevant to benzamide synthesis.

ParameterCommon OptionsFunction
Catalyst PrecursorPd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄Source of the active Pd(0) catalyst.
LigandPPh₃, dppf, XantphosStabilizes the catalyst, influences reactivity and selectivity.
CO SourceCO gas, Mo(CO)₆Provides the carbonyl group for the amide.
BaseEt₃N, K₂CO₃, DBUNeutralizes acid generated, facilitates amine coupling.
SolventToluene, DMF, DioxaneSolubilizes reactants and influences reaction rate.
Temperature80-120 °CAffects reaction kinetics and catalyst stability.

Mechanistic Insights and Chemical Transformations of 2 Bromo N Methoxy N,5 Dimethylbenzamide

Reactivity of the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed reactions or nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Carbonylation, Arylation)

The carbon-bromine bond in 2-Bromo-N-methoxy-N,5-dimethylbenzamide is highly susceptible to oxidative addition by palladium(0) species, initiating a catalytic cycle for various cross-coupling reactions. This approach is one of the most powerful methods for elaborating the aromatic core.

Carbonylation: The introduction of a carbonyl group can be achieved through palladium-catalyzed carbonylation reactions. In a typical process, the aryl bromide is treated with carbon monoxide (CO) in the presence of a palladium catalyst and a suitable nucleophile, such as an amine or an alcohol. nih.govmit.edu A highly effective system for the carbonylation of aryl bromides at atmospheric pressure utilizes a palladium acetate (B1210297) catalyst with a specialized phosphine (B1218219) ligand like Xantphos. nih.govacs.org This method can be employed to synthesize other amides, esters, or even Weinreb amides directly from the aryl bromide starting material. nih.gov The reaction generally proceeds under mild to moderate temperatures (60-100 °C). nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Aminocarbonylation of Aryl Bromides
Catalyst SystemLigandBaseSolventTemperature (°C)NucleophileProductRef
Pd(OAc)₂XantphosNa₂CO₃Toluene80N,O-DimethylhydroxylamineWeinreb Amide nih.gov
Pd(OAc)₂XantphosNa₂CO₃Toluene80MorpholineAmide nih.gov
Pd(OAc)₂XantphosEt₃NToluene100AnilineAmide nih.gov
Pd(OAc)₂XantphosNa₂CO₃Toluene60MethanolEster nih.gov

Arylation (Suzuki and Heck Reactions): Arylation reactions, which form new carbon-carbon bonds between two aromatic rings (biaryls), are commonly achieved via the Suzuki-Miyaura coupling. This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron species, such as a boronic acid or ester. researchgate.netresearchgate.net The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. researchgate.net The Weinreb amide functionality is generally stable under these conditions and can even act as a directing group to influence the regioselectivity of C-H activation on the aromatic ring. mdpi.com

The Heck reaction provides another route to C-C bond formation by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction creates a new substituted alkene. The catalytic cycle for the Heck reaction involves oxidative addition of the aryl bromide to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org

Table 2: General Conditions for Palladium-Catalyzed Arylation of Aryl Bromides
Reaction TypeCoupling PartnerCatalystBaseSolventKey FeaturesRef
Suzuki-Miyaura Arylboronic acidPd(OAc)₂, Pd(PPh₃)₄K₂CO₃, Cs₂CO₃Toluene, Water, DMFHigh functional group tolerance; mild conditions. researchgate.netresearchgate.net
Heck Alkene (e.g., Styrene)Pd(OAc)₂K₂CO₃, Et₃NDMF, WaterForms substituted alkenes; outstanding trans selectivity. organic-chemistry.orgnih.gov

Nucleophilic Displacement Strategies

Direct displacement of the aromatic bromine by a nucleophile, known as nucleophilic aromatic substitution (SNAr), is a possible but challenging transformation for this specific substrate. The SNAr mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. libretexts.org

In this compound, the ring substituents (a methyl group and the amide) are not strongly electron-withdrawing. Therefore, forcing an SNAr reaction would likely require harsh conditions, such as high temperatures and very strong nucleophiles. youtube.com

An alternative pathway under strongly basic conditions (e.g., sodium amide, NaNH₂) is the elimination-addition mechanism, which proceeds through a highly reactive "benzyne" intermediate. youtube.commasterorganicchemistry.com This mechanism does not require electron-withdrawing groups but instead necessitates a proton on a carbon adjacent to the bromine, which is present in the target molecule. masterorganicchemistry.com This pathway can sometimes lead to a mixture of regioisomeric products, as the incoming nucleophile can add to either side of the benzyne (B1209423) triple bond. youtube.com

Chemical Behavior of the N-Methoxy-N-Methylamide Functionality

The N-methoxy-N-methylamide group, commonly known as a Weinreb amide, is a versatile and uniquely stable carbonyl derivative. Its reactivity is central to its utility in organic synthesis.

Amide Bond Activation and Reactivity Modulation

The defining characteristic of a Weinreb amide is its reaction with organometallic reagents (e.g., Grignard or organolithium reagents). Nucleophilic addition to the carbonyl carbon forms a stable, five-membered metal-chelated tetrahedral intermediate. wisc.edu This intermediate is stable under the reaction conditions and does not collapse to form a ketone until acidic workup. This stability prevents the common problem of "over-addition" that plagues reactions with other carboxylic acid derivatives like esters or acid chlorides, which often yield tertiary alcohols as byproducts. wisc.eduorganic-chemistry.org This controlled reactivity makes the Weinreb amide an excellent precursor for the synthesis of ketones. wisc.edu

Selective Reductions and Oxidations of the Amide Group

Reductions: The Weinreb amide can be selectively reduced to either an aldehyde or an amine, depending on the reducing agent employed.

Reduction to Aldehydes: Treatment with common hydride reagents, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) at low temperatures, cleanly furnishes the corresponding aldehyde after workup. wisc.edu

Reduction to Amines: More forceful reduction conditions are required to convert the amide to an amine. A combination of lithium aluminum hydride and aluminum chloride (AlCl₃) has been shown to effectively reduce aromatic and aliphatic Weinreb amides to their corresponding N-methoxy-N-methylamines.

Oxidations: The N-methoxy-N-methylamide group is a highly stable functional group and is generally resistant to direct oxidation. Chemical literature does not extensively report the selective oxidation of the Weinreb amide functionality itself; it is more common for other parts of the molecule to react under oxidative conditions. For instance, in a related system, oxidation of a benzylic alcohol to an aldehyde was achieved with manganese(IV) oxide without affecting the Weinreb amide. researchgate.net

Reactions at the N-Methoxy Moiety

The N-O bond of the Weinreb amide is susceptible to cleavage under specific conditions, which can be a synthetically useful transformation to unmask a standard N-methylamide.

Reductive N-O Bond Cleavage: The N-O bond can be cleaved reductively using various methods. Metal-based systems, such as samarium(II) iodide or lithium powder with a catalytic amount of di-tert-butylbiphenyl (DTBB), are effective. researchgate.net More recently, metal-free methods have been developed that utilize neutral organic "super-electron donors" to achieve this transformation under mild conditions, often at room temperature. organic-chemistry.orgthieme-connect.comstrath.ac.uk The reaction proceeds via a single-electron transfer (SET) from the donor to the amide, initiating the N-O bond cleavage. organic-chemistry.org

Table 3: Conditions for Reductive N-O Cleavage of Weinreb Amides
Reagent/SystemConditionsProductKey FeatureRef
Li / cat. DTBBRoom TemperatureN-methylamideMetal-based reduction researchgate.net
Sodium in Alumina/Silica (B1680970) GelVariesN-methylamideHeterogeneous metal reduction researchgate.net
Organic Super-Electron DonorRoom Temp to 100 °CN-methylamideMetal-free, mild conditions organic-chemistry.orgthieme-connect.com

Base-Induced Elimination: Under strongly basic conditions, an alternative reaction at the N-methoxy moiety can occur. A strong base can deprotonate the methoxy (B1213986) group, leading to an E2-type elimination that generates formaldehyde (B43269) and the corresponding N-methylamide anion. researchgate.net This pathway competes with other base-mediated reactions and represents a different mode of reactivity for the Weinreb amide. researchgate.net

Directed C-H Activation and Functionalization on the Benzene (B151609) Ring

The N-methoxy-N-methylamide functional group present in this compound is a well-established directing group for ortho-C-H bond activation. This is due to its ability to chelate to a transition metal catalyst, bringing the catalytic center in close proximity to the C-H bond at the ortho position.

In the context of benzamide (B126) derivatives, ortho-alkylation is a common transformation achieved via transition metal-catalyzed C-H activation. The directing group facilitates the cleavage of the ortho C-H bond, leading to the formation of a metallacyclic intermediate which can then react with an alkylating agent.

Para-selective alkylation of benzamides is less common and often requires specific catalytic systems that can override the directing effect of the amide group. For instance, certain chromium-based catalytic systems have been shown to achieve para-selective alkylation of benzamide derivatives. These reactions are proposed to proceed through a different mechanism that does not involve the typical ortho-chelation assistance.

Due to the presence of a bromine atom at the 2-position and a methyl group at the 5-position of this compound, the potential sites for C-H activation on the benzene ring are the C3, C4, and C6 positions. The electronic and steric effects of the existing substituents would play a crucial role in determining the regioselectivity of any potential C-H functionalization.

Ruthenium catalysts are widely employed for the ortho-C-H functionalization of benzamides with various coupling partners, including alkenes and alkynes. These transformations typically proceed via a C-H activation step to form a ruthenacycle intermediate. For N-methoxybenzamides, ruthenium-catalyzed oxidative C-H bond olefination has been reported, yielding ortho-substituted products.

Chromium catalysis has been utilized for the para-selective alkylation of benzamide derivatives. This methodology allows for the introduction of alkyl groups at the position para to the amide functionality, a challenging transformation due to the strong ortho-directing nature of the amide group. The mechanism is believed to involve a Grignard reagent and a chromium salt, potentially proceeding through a pathway that favors the sterically less hindered para position.

The Concerted Metalation-Deprotonation (CMD) mechanism is a widely accepted pathway for C-H bond cleavage in many transition metal-catalyzed reactions. In this mechanism, the C-H bond cleavage and the formation of the metal-carbon bond occur in a single, concerted step. A base, often a carboxylate ligand from the catalyst precursor or an added salt, assists in the deprotonation of the C-H bond.

For benzamide derivatives, the CMD pathway is often invoked to explain the ortho-C-H activation. The transition state is envisioned as a six-membered cyclic structure involving the metal center, the amide directing group, the ortho C-H bond, and the assisting base. Computational and experimental studies on related systems support the feasibility of this low-energy pathway. This mechanism avoids the formation of high-energy intermediates that would be involved in alternative pathways like oxidative addition.

Investigations into Reaction Mechanisms via Experimental Studies

Mechanistic investigations into C-H activation reactions of benzamides typically involve a combination of experimental techniques. These include:

Kinetic Isotope Effect (KIE) Studies: By comparing the reaction rates of a substrate and its deuterated analogue, the involvement of C-H bond cleavage in the rate-determining step can be ascertained. A significant primary KIE value (kH/kD > 1) suggests that the C-H bond is broken in the rate-limiting step, consistent with a CMD mechanism.

Competition Experiments: Reacting a mixture of two different substrates allows for the determination of their relative reactivities, providing insights into the electronic and steric effects on the reaction.

Isolation and Characterization of Intermediates: In some cases, it is possible to isolate and structurally characterize key intermediates, such as metallacycles, providing direct evidence for the proposed reaction pathway.

In-situ Spectroscopic Monitoring: Techniques like NMR and IR spectroscopy can be used to monitor the reaction progress and detect the formation of transient species.

Without specific studies on this compound, any discussion of its reaction mechanisms remains speculative and would be based on analogies to similar, more extensively studied benzamide systems.

Advanced Analytical Techniques for Characterization and Process Monitoring of 2 Bromo N Methoxy N,5 Dimethylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-Bromo-N-methoxy-N,5-dimethylbenzamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

Elucidation of Structural Isomers and Regioisomers

NMR spectroscopy is particularly powerful in distinguishing between structural isomers and regioisomers. For a compound with the formula C₁₀H₁₂BrNO₂, numerous isomers are possible. The substitution pattern on the benzene (B151609) ring is definitively established by the chemical shifts, multiplicities (splitting patterns), and coupling constants of the aromatic protons in the ¹H NMR spectrum. For this compound, the aromatic region would show distinct signals corresponding to the three protons on the benzene ring, allowing differentiation from, for example, 3-bromo or 4-bromo isomers. The presence of the methyl group at the C5 position further influences the chemical shifts and splitting patterns of the adjacent aromatic protons, providing clear evidence for its specific location.

Detailed Spectroscopic Signatures of Substituted Benzamides

The ¹H and ¹³C NMR spectra of substituted benzamides exhibit characteristic signals that can be assigned to specific functional groups within the molecule.

¹H NMR Spectroscopy: For N-methoxy-N-methyl benzamides with ortho-substituents, such as the 2-bromo group in the target molecule, interesting NMR features are often observed. Due to restricted rotation around the C(O)-N amide bond, the signals for the N-methoxy and N-methyl protons may appear as broad humps or even four distinct signals at room temperature, indicating the presence of slowly equilibrating rotamers. Upon heating, these signals typically coalesce into two sharp singlets as the rate of rotation increases.

The expected ¹H NMR signals for this compound are detailed in the table below.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic-H~7.2-7.6MultipletThe precise shifts and coupling constants would confirm the 1,2,4-substitution pattern.
N-OCH₃~3.4-3.8Singlet (may be broad)Signal may appear as a broad hump at room temperature due to restricted C-N bond rotation.
N-CH₃~3.1-3.4Singlet (may be broad)Signal may appear as a broad hump at room temperature due to restricted C-N bond rotation.
Ar-CH₃ (at C5)~2.3-2.4SingletCharacteristic shift for a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C=O (Amide Carbonyl)~168-172The carbonyl carbon is typically deshielded and appears downfield. rsc.org
Aromatic-C (quaternary)~120-140Includes the carbon atoms attached to the bromo, methyl, and amide groups.
Aromatic-CH~125-135Signals for the three protonated aromatic carbons.
N-OCH₃~60-65Characteristic shift for a methoxy (B1213986) group attached to nitrogen.
N-CH₃~35-40Shift for the N-methyl group.
Ar-CH₃ (at C5)~20-22Typical shift for an aromatic methyl group. rsc.org

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₂BrNO₂), the calculated monoisotopic mass is 257.0051 Da.

A crucial feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2). youtube.com This characteristic 1:1 ratio for the M/M+2 peaks is a definitive indicator of the presence of a single bromine atom in the molecule. youtube.com

The fragmentation of benzamides in an electron ionization (EI) mass spectrometer typically involves characteristic cleavage patterns. miamioh.edu For this compound, the expected fragmentation would include:

Formation of the brominated benzoyl cation: Cleavage of the amide C-N bond would result in a prominent fragment corresponding to the 2-bromo-5-methylbenzoyl cation. This fragment would also exhibit the characteristic bromine isotope pattern at m/z 213/215.

Loss of the bromine atom: Fragmentation may involve the loss of the bromine radical from the molecular ion or other fragments.

Other fragments: Cleavage of the N-O bond and other rearrangements can lead to additional smaller fragments.

Fragment Ion Expected m/z Notes
[C₁₀H₁₂BrNO₂]⁺ (Molecular Ion)257/259Exhibits the characteristic 1:1 isotope pattern for a single bromine atom.
[C₈H₆BrO]⁺213/215Formed by cleavage of the C(O)-N bond.
[C₈H₇O]⁺135Loss of bromine from the benzoyl fragment.
[C₇H₄Br]⁺183/185Loss of the amide group and a methyl group from the molecular ion. nist.govnih.gov

Chromatographic Separations: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chromatographic techniques are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of benzamide (B126) derivatives. waters.com A typical setup for this compound would involve reverse-phase chromatography.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity. sielc.com

Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is typically employed. sielc.com The gradient or isocratic elution conditions can be optimized to achieve good separation.

Detection: A UV detector is highly effective, as the benzene ring in the molecule absorbs ultraviolet light strongly. waters.com

This method allows for accurate quantification and purity determination of the compound.

Gas Chromatography (GC): GC is another powerful separation technique, particularly when coupled with a mass spectrometer (GC-MS). rsc.org For a compound like this compound, which has a sufficiently high boiling point and thermal stability, GC is a suitable analytical method.

Stationary Phase: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methyl polysiloxane stationary phase (e.g., HP-5), is generally effective. rsc.orgnist.gov

Carrier Gas: An inert gas like helium or nitrogen is used.

Detection: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) detector provides both quantification and structural identification of the eluting peaks. nih.gov

X-ray Crystallography for Single-Crystal Structure Determination (Applicable to Related Benzamide Structures)

While obtaining suitable single crystals can be a challenge, X-ray crystallography provides the most definitive and unambiguous structural information for a molecule. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.

Although the specific crystal structure of this compound is not detailed in the available literature, data from closely related benzamide structures demonstrate the power of this technique. For example, the crystal structure of 2-bromobenzamide (B1207801) has been determined, showing it crystallizes in the monoclinic space group P 1 21/n 1. nih.gov Similarly, the structure of 4-methoxy-N-methylbenzamide has been reported, revealing details such as the dihedral angle between the amide group and the benzene ring (10.6°) and the intermolecular hydrogen bonding networks that stabilize the crystal packing. researchgate.netnih.gov These studies on analogous compounds confirm that X-ray crystallography is a highly applicable and powerful tool for the absolute structural confirmation of substituted benzamides like this compound, should a suitable crystal be grown. researchgate.netmdpi.com

Computational Chemistry and Theoretical Frameworks Applied to 2 Bromo N Methoxy N,5 Dimethylbenzamide

Conformational Analysis using Molecular Mechanics and Quantum Chemical Calculations

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility. For 2-Bromo-N-methoxy-N,5-dimethylbenzamide, both molecular mechanics and quantum chemical calculations can be employed to explore its potential energy surface and identify stable conformers. researchgate.net Molecular mechanics offers a faster, classical approach suitable for initial broad conformational searches, while quantum mechanics provides more accurate energetic and geometric information. springernature.com

The rotation around the C-N amide bond in benzamides is a well-studied phenomenon characterized by a significant energy barrier due to the partial double bond character arising from resonance. nih.govresearchgate.net This restricted rotation can lead to distinct conformers. In the case of this compound, computational methods can quantify this rotational barrier. Dynamic NMR experiments are often used to experimentally measure these barriers, and the results are compared with theoretical calculations to validate the computational models. nih.gov The preferred conformation will be the one that minimizes steric hindrance and optimizes electronic interactions.

Hypothetical Rotational Energy Barriers for this compound

Bond Computational Method Calculated Rotational Barrier (kcal/mol)
C(O)-N DFT (B3LYP/6-311++G(d,p)) 15.8
Ar-C(O) DFT (B3LYP/6-311++G(d,p)) 4.2

Predicted Influence of Substituents on Molecular Geometry

Substituent Position Predicted Effect
2-Bromo Ortho Steric hindrance, potential out-of-plane twisting of the amide group.
N-Methoxy Amide Nitrogen Influences the electronic nature and rotational barrier of the C-N bond.

Electronic Structure Investigations: Frontier Molecular Orbital (FMO) Theory and Charge Distribution Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. researchgate.net For this compound, the electron-withdrawing bromine and electron-donating methoxy (B1213986) and methyl groups will influence the energies and spatial distributions of these orbitals. Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov

Hypothetical FMO Data for this compound

Parameter Computational Method Energy (eV)
HOMO DFT/B3LYP -6.85
LUMO DFT/B3LYP -1.23

Density Functional Theory (DFT) for Predicting Reactivity and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. nih.gov It is widely employed to predict various reactivity descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness. researchgate.net Furthermore, DFT calculations can accurately predict spectroscopic properties. For this compound, DFT can be used to simulate its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. chemrxiv.org The calculated vibrational frequencies and chemical shifts can then be compared with experimental data for structural validation. researchgate.net

Predicted Spectroscopic Data from DFT Calculations

Spectroscopic Property Predicted Value
C=O Stretch (IR) ~1655 cm⁻¹
¹H NMR (OCH₃) ~3.8 ppm

Reaction Mechanism Elucidation through Computational Modeling (e.g., Transition State Analysis)

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. Transition state analysis allows for the calculation of activation energies, which provides insight into the reaction kinetics. For this compound, a potential reaction for study could be the nucleophilic substitution of the bromine atom. Computational modeling could determine the most likely pathway (e.g., SₙAr) and the structure and energy of the transition state involved.

Lanthanide-Induced-Shift (LIS) NMR Analysis in Conjunction with Computational Data

Lanthanide-Induced-Shift (LIS) NMR spectroscopy is an experimental technique used to simplify complex NMR spectra and to obtain structural information. nih.gov Paramagnetic lanthanide complexes, known as shift reagents, can coordinate to lone-pair-bearing atoms in a molecule, such as the oxygen and nitrogen atoms in this compound. nih.gov This coordination induces significant shifts in the NMR signals of nearby protons, with the magnitude of the shift being dependent on the distance and angle from the lanthanide ion. documentsdelivered.com By correlating the experimental LIS data with shifts predicted from computationally generated molecular conformations, a more refined and accurate three-dimensional structure of the molecule in solution can be determined.

Hypothetical LIS NMR Data for Key Protons

Proton Experimental Shift (ppm) Shift with Eu(fod)₃ (ppm) Lanthanide-Induced Shift (Δδ)
N-CH₃ (syn) 3.10 4.50 1.40
N-CH₃ (anti) 2.85 3.95 1.10
OCH₃ 3.82 5.12 1.30

Research Applications and Future Directions for 2 Bromo N Methoxy N,5 Dimethylbenzamide in Chemical Science

Strategic Intermediate in the Synthesis of Diverse Organic Molecules

The utility of 2-Bromo-N-methoxy-N,5-dimethylbenzamide as a strategic intermediate stems from the distinct reactivity of its two primary functional groups: the aryl bromide and the Weinreb amide. This dual functionality allows for sequential and controlled modifications, making it a valuable precursor for a wide range of more complex molecules.

The bromine atom attached to the benzene (B151609) ring serves as a versatile handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly well-suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks from simpler precursors. By participating in these coupling reactions, the bromo-benzamide can be linked to various other organic fragments, introducing new structural diversity.

The Weinreb amide (N-methoxy-N-methylamide) is a highly regarded functional group in organic synthesis, primarily for its controlled reactivity with organometallic reagents like Grignard and organolithium reagents. wisc.edu Unlike other carboxylic acid derivatives that can undergo multiple additions leading to tertiary alcohols, the Weinreb amide typically reacts only once to form a stable five-membered metal-chelated tetrahedral intermediate. wisc.edunih.gov This intermediate resists further addition and collapses upon aqueous workup to cleanly yield a ketone. wisc.eduresearchgate.net Alternatively, the Weinreb amide can be reduced by hydride reagents to furnish aldehydes. wisc.edunih.gov This predictable and high-yielding conversion to either ketones or aldehydes makes it an excellent acylating agent and a robust synthetic equivalent for an aldehyde group. researchgate.netresearchgate.net

The combination of these two functional groups in one molecule allows for a multi-step synthetic strategy where, for instance, the bromine is first used in a cross-coupling reaction to build a larger carbon skeleton, and the Weinreb amide is subsequently converted into a ketone or aldehyde for further elaboration. This strategic utility makes the compound a valuable building block in the synthesis of natural products, pharmaceuticals, and other fine chemicals. researchgate.netrsc.org

Table 1: Key Functional Groups and Their Synthetic Utility

Functional Group Type of Reactions Potential Products
Aryl Bromide Suzuki, Heck, Sonogashira Coupling Biaryls, Substituted Alkenes, Alkynes
Weinreb Amide Reaction with Organometallics Ketones
Weinreb Amide Reduction (e.g., with LiAlH₄) Aldehydes

Contributions to the Development of Novel Synthetic Methodologies

Beyond its role as a simple building block, this compound and related structures contribute to the advancement of new synthetic methodologies. A significant area of this development is in the field of C-H bond functionalization, where the Weinreb amide can act as a directing group.

Directed C-H functionalization is a powerful strategy that allows for the selective activation and transformation of otherwise inert C-H bonds, offering a more efficient way to build molecular complexity. nih.gov The amide functionality, including the Weinreb amide, can coordinate to a transition metal catalyst and position it in close proximity to a specific C-H bond, typically at the ortho position of the aromatic ring. nih.gov This chelation assistance facilitates the cleavage of the targeted C-H bond and its subsequent reaction with a coupling partner.

While Weinreb amides have been considered challenging substrates for C-H activation due to their weaker coordinating properties compared to other directing groups, recent studies have demonstrated their successful use in such transformations. nih.govacs.org For example, iridium-catalyzed ortho-iodination of Weinreb amides has been developed, showcasing a method for selective C-H halogenation. acs.org This type of methodology, where a functional group guides a reaction to a specific site, represents a significant advance over classical synthetic methods that often require pre-functionalized starting materials and multiple steps. The ability of the Weinreb amide to serve this directing role and then be easily converted into other useful groups like ketones enhances its value in developing novel and efficient synthetic routes. nih.gov

Table 2: Example of Weinreb Amide in Directed C-H Functionalization

Reaction Type Catalyst System (Example) Role of Weinreb Amide Outcome
ortho-C–H Iodination Iridium Catalyst / NIS Directing Group Selective formation of ortho-iodo product

Exploration as a Precursor for Advanced Organic Materials (General Research Area)

The structural features of this compound also suggest its potential as a monomer or key intermediate in the synthesis of advanced organic materials, such as specialty polymers. The presence of two distinct reactive sites opens possibilities for creating polymers with tailored properties.

The bromine atom can be utilized in polymerization reactions. For example, through palladium-catalyzed coupling reactions like Suzuki or Heck polycondensation, the molecule could be polymerized with other difunctional monomers to create conjugated polymers. Such polymers are of interest in materials science for their potential applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the amide linkage is a defining feature of important classes of polymers like polyamides and poly(amide-imide)s, which are known for their excellent thermal stability and mechanical strength. mdpi.comtechscience.com While the Weinreb amide itself is not a typical amide linkage found in polymer backbones, it could be chemically modified before or after polymerization. For instance, the bromo-functionalized monomer could be incorporated into a polymer chain, after which the Weinreb amide could be converted to other functional groups along the polymer backbone, leading to functional materials with specific properties. Research into brominated monomers has also shown their utility in producing flame-retardant polymers, an area where this compound could potentially find application. researchgate.net

The exploration of this compound in materials science is an emerging research area. Its potential to serve as a building block for high-performance polymers, electroactive materials, or functional flame-retardant systems makes it a compound of interest for future investigations.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-N-methoxy-N,5-dimethylbenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Synthetic Routes :
    • Bromination of Precursors : Start with substituted benzoic acid derivatives (e.g., 5-bromo-2-methoxybenzoic acid) and introduce the N-methoxy-N-methyl group via coupling reactions. For example, use SOCl₂ to convert the acid to an acyl chloride, followed by reaction with N,O-dimethylhydroxylamine in the presence of a base like pyridine .
    • Palladium-Catalyzed Cross-Coupling : Utilize Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aromatic bromine or methoxy groups. demonstrates the use of palladium catalysts for benzamide derivatives .
  • Optimization Strategies :
    • Temperature Control : Heating at 80°C during methoxylation improves reaction efficiency .
    • Catalyst Selection : Pd(OAc)₂ with ligands like XPhos enhances regioselectivity in coupling steps .
    • Solvent System : Use polar aprotic solvents (e.g., THF/MeOH/H₂O mixtures) to stabilize intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • 1H NMR :
    • Methoxy Groups : Singlets at δ 3.3–3.5 ppm for N-methoxy and aryl methoxy protons .
    • Aromatic Protons : Multipliticty patterns (e.g., doublets for para-substituted bromine) between δ 7.0–8.0 ppm .
  • Mass Spectrometry (MS) :
    • Molecular ion peaks at m/z 312/314 (M⁺, M+2 for bromine isotopes) .
  • IR Spectroscopy :
    • Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer:

  • Inert Atmosphere : Store under nitrogen or argon to prevent oxidation of the methoxy group .
  • Temperature : Keep at –20°C for long-term stability, as brominated benzamides are prone to thermal degradation .
  • Desiccation : Use silica gel or molecular sieves to avoid hydrolysis of the amide bond .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed for this compound across different assay conditions?

Methodological Answer:

  • Assay Variables :
    • Solvent Compatibility : Ensure DMSO concentrations are ≤1% to avoid cytotoxicity artifacts .
    • Positive/Negative Controls : Use established inhibitors (e.g., GroEL/ES inhibitors) and solvent-only controls to validate assay reliability .
  • Statistical Validation :
    • Perform dose-response curves in triplicate and apply ANOVA to assess significance of activity variations .

Q. What strategies are recommended for achieving regioselective bromination of N-methoxy-N-methylbenzamide derivatives to avoid di- or polybrominated byproducts?

Methodological Answer:

  • Directing Groups :
    • Use electron-donating groups (e.g., methoxy) to direct bromination to the para position .
  • Reagent Choice :
    • NBS (N-bromosuccinimide) with catalytic H₂SO₄ selectively brominates deactivated aromatic rings .
  • Computational Modeling :
    • Employ DFT calculations to predict reactivity indices and optimize reaction pathways .

Q. How do structural modifications (e.g., substituent position, halogen type) influence the biological activity of this compound analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Halogen Substitution : Replace bromine with chlorine or fluorine to modulate electron-withdrawing effects. shows trifluoromethyl analogs exhibit enhanced activity .
    • Methoxy Positioning : Ortho-methoxy groups improve binding to bacterial chaperones (e.g., GroEL/ES) compared to para-substituted derivatives .
  • Biological Testing :
    • Compare IC₅₀ values in biofilm inhibition assays using Pseudomonas aeruginosa models .

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